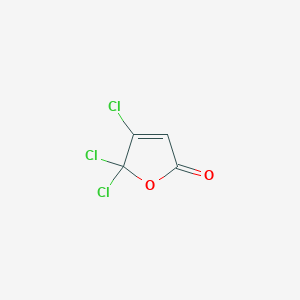
4,5,5-Trichlorofuran-2(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5,5-Trichlorofuran-2(5H)-one is a chlorinated furan derivative Furans are heterocyclic organic compounds consisting of a five-membered aromatic ring with four carbon atoms and one oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,5-Trichlorofuran-2(5H)-one typically involves the chlorination of furan derivatives. One possible method is the chlorination of 2(5H)-furanone under controlled conditions using chlorine gas or other chlorinating agents. The reaction conditions, such as temperature, solvent, and reaction time, need to be optimized to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. The use of catalysts and advanced separation techniques can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4,5,5-Trichlorofuran-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated products.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or hydrocarbons.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4,5,5-Trichlorofuran-2(5H)-one involves its interaction with molecular targets and pathways. The compound may act as an electrophile, reacting with nucleophilic sites in biomolecules. This can lead to the formation of covalent bonds and modulation of biological activity. Specific pathways and targets depend on the context of its application and the nature of the interacting molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,4,5-Tetrachlorofuran: Another chlorinated furan with different substitution patterns.
2,5-Dichlorofuran: A less chlorinated derivative with distinct chemical properties.
3,4,5-Trichloropyridine: A chlorinated heterocycle with a nitrogen atom in the ring.
Uniqueness
4,5,5-Trichlorofuran-2(5H)-one is unique due to its specific substitution pattern, which influences its reactivity and potential applications. The presence of three chlorine atoms in specific positions can lead to distinct chemical behavior compared to other chlorinated furans.
Propriétés
Numéro CAS |
133565-93-2 |
|---|---|
Formule moléculaire |
C4HCl3O2 |
Poids moléculaire |
187.40 g/mol |
Nom IUPAC |
4,5,5-trichlorofuran-2-one |
InChI |
InChI=1S/C4HCl3O2/c5-2-1-3(8)9-4(2,6)7/h1H |
Clé InChI |
YOIMHYLCLHLPCH-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(OC1=O)(Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


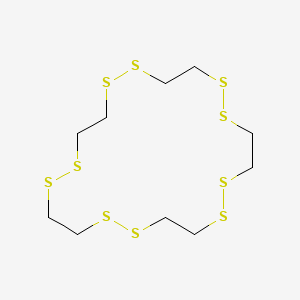
![1H-Pyrrolo[2,3-b]pyridine, 3-ethenyl-1-(phenylsulfonyl)-](/img/structure/B14269408.png)
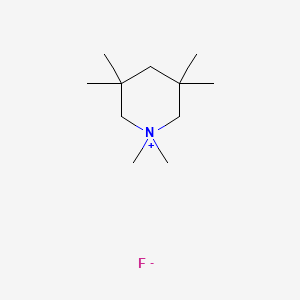
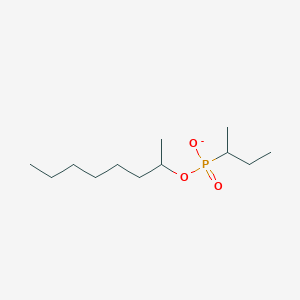
![3-[4-(Hexyloxy)phenyl]prop-2-enal](/img/structure/B14269437.png)
![11-Methyl-7-propyldibenzo[b,h][1,6]naphthyridin-4-ol](/img/structure/B14269453.png)

![[2-(Pyridin-2-yl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol](/img/structure/B14269455.png)
![9,10-Bis[(2-ethylphenoxy)methyl]anthracene](/img/structure/B14269463.png)
![N-(3-{[(4-Aminophenyl)methyl]amino}-3-methylbutan-2-ylidene)hydroxylamine](/img/structure/B14269471.png)
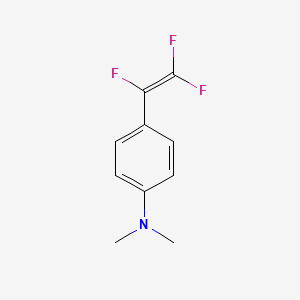
![1-[2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)ethyl]pyrrolidin-2-one](/img/structure/B14269478.png)
![4'-(2-Hydroxyethoxy)[1,1'-biphenyl]-4-ol](/img/structure/B14269479.png)

